molecular formula C19H21N3O2S B1671364 Enviradene CAS No. 80883-55-2

Enviradene

Cat. No.: B1671364
CAS No.: 80883-55-2
M. Wt: 355.5 g/mol
InChI Key: BFPYUXIFGJJYHU-AYSLTRBKSA-N
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Preparation Methods

The synthesis of Enviradene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

Enviradene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Hydrolysis: Hydrolysis of the sulfonyl group can occur under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enviradene has been extensively studied for its antiviral properties. It has shown efficacy against various viruses, including rhinoviruses and enteroviruses . In addition to its antiviral applications, this compound is used in:

Mechanism of Action

The mechanism of action of Enviradene involves inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The exact molecular targets and pathways include:

Comparison with Similar Compounds

Enviradene is part of the benzimidazole family of compounds, which includes other antiviral agents such as Enviroxime. Compared to similar compounds, this compound has:

Similar compounds include:

This compound’s unique combination of high potency, bioavailability, and low toxicity makes it a promising candidate for further development in antiviral therapy.

Properties

CAS No.

80883-55-2

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

6-[(E)-1-phenylprop-1-enyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)/b16-4+

InChI Key

BFPYUXIFGJJYHU-AYSLTRBKSA-N

SMILES

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N

Isomeric SMILES

C/C=C(\C1=CC=CC=C1)/C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N

Appearance

Solid powder

Key on ui other cas no.

80883-55-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enviradene
LY 127123
LY-127123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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